5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid is an organic compound with a unique structure that includes an oxazole ring substituted with a dimethylaminoethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, while the oxazole ring and carboxylic acid group contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is also used in organic synthesis and has similar functional groups.
Thiazoles: These compounds share a similar heterocyclic structure and have diverse biological activities.
Benzofuran derivatives: These compounds are used in medicinal chemistry and have similar applications in drug development.
Uniqueness
5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-[1-(dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5(10(2)3)7-6(8(11)12)9-4-13-7/h4-5H,1-3H3,(H,11,12) |
InChI Key |
YZMBYGALXDDNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CO1)C(=O)O)N(C)C |
Origin of Product |
United States |
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